molecular formula C14H8O5S B14652709 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid CAS No. 51762-70-0

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid

Cat. No.: B14652709
CAS No.: 51762-70-0
M. Wt: 288.28 g/mol
InChI Key: AZKLTHCOALUMOK-UHFFFAOYSA-N
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Description

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid is a complex organic compound that belongs to the class of thioxanthenes Thioxanthenes are known for their tricyclic structure, which includes a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid typically involves the oxidation of thioxanthene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the thioxanthene ring to form the trioxo derivative.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available thioxanthene. The process includes:

    Oxidation: Using oxidizing agents to convert thioxanthene to its trioxo form.

    Carboxylation: Introducing a carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the trioxo groups back to hydroxyl or keto groups.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitro compounds, sulfonic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized thioxanthene derivatives, while reduction can produce hydroxylated or ketone-containing compounds.

Scientific Research Applications

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins involved in disease pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-1-carboxylic acid is unique due to its specific trioxo and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

51762-70-0

Molecular Formula

C14H8O5S

Molecular Weight

288.28 g/mol

IUPAC Name

9,10,10-trioxothioxanthene-1-carboxylic acid

InChI

InChI=1S/C14H8O5S/c15-13-8-4-1-2-6-10(8)20(18,19)11-7-3-5-9(12(11)13)14(16)17/h1-7H,(H,16,17)

InChI Key

AZKLTHCOALUMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2(=O)=O)C(=O)O

Origin of Product

United States

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